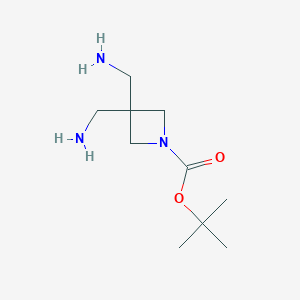

Tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate

Description

Tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate is a bicyclic azetidine derivative characterized by two aminomethyl substituents at the 3-position of the azetidine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science applications. Its structural rigidity and dual amine functionality make it valuable for constructing complex molecules, such as enzyme inhibitors or chelating agents.

Properties

Molecular Formula |

C10H21N3O2 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C10H21N3O2/c1-9(2,3)15-8(14)13-6-10(4-11,5-12)7-13/h4-7,11-12H2,1-3H3 |

InChI Key |

RKVLOTJYDIXLDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CN)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The process involves the following steps:

Formation of Azetidine Derivative: The starting material, azetidine, is reacted with formaldehyde and a suitable amine to form the azetidine derivative.

Protection of Amino Groups: The amino groups are protected using tert-butyl chloroformate to form the desired this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, controlled temperatures, and inert atmospheres to ensure the stability of the compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: It can undergo substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis.

- Employed in the synthesis of complex molecules and pharmaceuticals.

Biology:

- Studied for its potential biological activities.

- Used in the development of enzyme inhibitors and other bioactive compounds.

Medicine:

- Investigated for its potential therapeutic applications.

- Used in the synthesis of drug candidates.

Industry:

- Utilized in the production of specialty chemicals.

- Employed in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural and functional differences between tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate and related azetidine derivatives:

Key Observations:

- Aminomethyl vs. This makes it more suitable for forming stable coordination complexes or peptide bonds .

- Bis-Substitution vs. Mono-Substitution: Bis-substituted derivatives (e.g., aminomethyl or bromomethyl) exhibit higher molecular symmetry and reactivity in crosslinking reactions compared to mono-substituted analogs like tert-butyl 3-(aminomethyl)azetidine-1-carboxylate .

Nucleophilic Reactivity

- This compound: The dual primary amines enable participation in Mannich reactions, reductive aminations, or as ligands in metal catalysis. Its Boc group can be deprotected under acidic conditions for further functionalization .

- Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate : Bromine substituents facilitate nucleophilic substitution (e.g., with amines or thiols) to generate bis-functionalized products, though this requires careful handling due to toxicity .

- Tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate: The α,β-unsaturated ester moiety (from ) enables Michael additions or Diels-Alder reactions, a reactivity profile absent in the aminomethyl derivative .

Stability and Handling

- The hydroxymethyl analog (tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate) is prone to oxidation, requiring inert storage conditions, whereas the aminomethyl derivative is more stable but may require protection to prevent unwanted side reactions .

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates: The target compound is used in synthesizing kinase inhibitors and dual EZH2/HDAC inhibitors, as seen in intermediates like tert-butyl 3-((4-phenylquinolin-2-yl)amino)azetidine-1-carboxylate .

- Material Science : Bromomethyl derivatives are employed in polymer crosslinking, while hydroxymethyl analogs serve as precursors for biodegradable polymers .

Biological Activity

Tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate (CAS No. 325775-44-8) is a nitrogen-containing heterocyclic compound exhibiting significant biological activity. Its structure features two aminomethyl groups at the 3-position of the azetidine ring, which enhances its reactivity and potential applications in medicinal chemistry.

- Molecular Formula : C₁₀H₂₁N₃O₂

- Molecular Weight : 215.29 g/mol

- InChI : InChI=1S/C10H21N3O2/c1-9(2,3)15-8(14)13-6-10(4-11,5-12)7-13/h4-7,11-12H2,1-3H3

This compound acts primarily as a nucleophile , participating in various chemical reactions with electrophiles. Its dual aminomethyl substituents allow for increased interaction with biological macromolecules, such as enzymes and proteins, potentially inhibiting their activity depending on the context of its application .

Biological Applications

1. Enzyme Inhibition

Research indicates that this compound may serve as an inhibitor for acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Compounds that inhibit ACC can have implications in treating obesity and dyslipidemia .

2. Antimicrobial Properties

this compound has been investigated for its potential antimicrobial properties. The presence of the aminomethyl groups enhances its ability to interact with bacterial cell walls or enzymes necessary for bacterial survival .

Case Studies

Case Study 1: ACC Inhibition

In a study focusing on ACC inhibitors, this compound demonstrated significant inhibition of ACC activity in vitro. The compound was tested alongside other known inhibitors and showed comparable or superior efficacy in reducing fatty acid synthesis in cultured cells .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. Results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | One aminomethyl group | Less reactive than bis(aminomethyl) derivative |

| Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Hydroxymethyl instead of aminomethyl | Different reactivity profile |

| Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate | Bromomethyl substituent | More electrophilic nature |

This compound stands out due to its dual aminomethyl groups, which enhance its reactivity compared to analogs with single substituents. This unique feature allows for greater versatility in forming bonds and engaging in multiple interactions within organic synthesis and biological applications .

Q & A

Q. What synthetic routes are available for preparing tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate, and how is its purity validated?

Methodological Answer: A common approach involves Boc-protection of the azetidine nitrogen, followed by bis-hydroxymethylation at the 3,3-positions. Subsequent conversion of hydroxymethyl to aminomethyl groups can be achieved via a two-step process: (1) tosylation using TsCl in the presence of a base (e.g., EtN), and (2) amination with ammonia or a primary amine under nucleophilic substitution conditions. For example, tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate (CAS 1016233-08-1) serves as a key intermediate, which can be reduced to the aminomethyl derivative using LiAlH or catalytic hydrogenation . Characterization:

Q. How can researchers mitigate instability of the azetidine ring during functionalization?

Methodological Answer: The azetidine ring is prone to ring-opening under strongly acidic or basic conditions. To preserve integrity:

- Use mild bases (e.g., KCO) and low temperatures (0–5°C) during substitutions.

- Avoid prolonged exposure to oxidizing agents (e.g., HO) unless specifically required for downstream modifications.

- Stabilize the ring via Boc protection, which also simplifies purification by enhancing solubility in organic solvents .

Advanced Research Questions

Q. How does this compound serve as a scaffold for stereoselective catalysis or drug discovery?

Methodological Answer: The compound’s rigid azetidine core and dual aminomethyl groups enable:

- Stereoselective Synthesis: As a ligand in Ni-catalyzed carboboration reactions, facilitating boron addition to glycals with >90% enantiomeric excess (e.g., in the synthesis of C-glycosides) .

- Drug Development: Functionalization of the aminomethyl groups with pharmacophores (e.g., triazoles, imidazoles) via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to target enzymes or receptors. For instance, coupling with 2-chloro-1H-benzo[d]imidazole derivatives yields potential kinase inhibitors .

Q. How can contradictory catalytic activity data be resolved when using this compound in cross-coupling reactions?

Methodological Answer: Discrepancies in catalytic outcomes (e.g., yield, stereochemistry) often arise from:

- Ligand Effects: Test phosphine (e.g., PPh) vs. N-heterocyclic carbene (NHC) ligands to optimize metal coordination.

- Solvent Polarity: Polar aprotic solvents (DMF, MeCN) favor oxidative addition steps, while non-polar solvents (toluene) improve steric control.

- Catalyst Loading: Screen Pd or Ni catalysts at 1–5 mol% to balance reactivity and side reactions.

Validation: Monitor reaction progress via TLC or LC-MS, and characterize products by X-ray crystallography to confirm stereochemistry .

Q. What computational strategies predict the conformational flexibility of this compound for drug design?

Methodological Answer:

- Molecular Dynamics (MD): Simulate the compound’s ring puckering and aminomethyl group rotation in explicit solvent (e.g., water, DMSO) using AMBER or CHARMM force fields.

- Docking Studies: Utilize AutoDock Vina to model interactions with targets (e.g., GPCRs) by importing the compound’s 3D structure (PubChem CID: B1527543) and optimizing hydrogen-bonding networks .

Q. How can researchers address solubility challenges in aqueous biological assays?

Methodological Answer:

- Salt Formation: Convert the free base to a hydrochloride salt (e.g., this compound dihydrochloride) to enhance water solubility .

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to the aminomethyl moieties, which are cleaved in vivo by esterases .

Data Contradiction and Optimization

Q. Why do oxidation reactions of this compound yield variable products, and how can reproducibility be ensured?

Methodological Answer: Variability arises from competing pathways:

Q. How to optimize reductive amination of the bis-aminomethyl derivative for high-yield N-alkylation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.